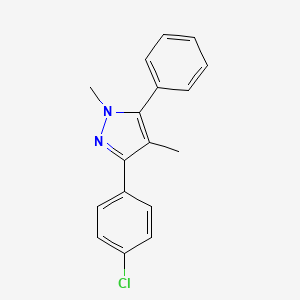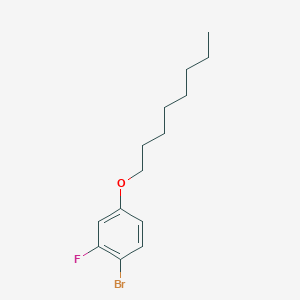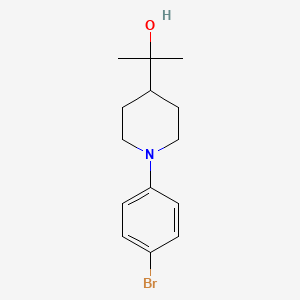
1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanol is a heterocyclic compound that features both pyridine and quinoline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and quinoline rings in its structure imparts unique chemical and physical properties, making it a valuable subject for research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine-2-carbaldehyde with 3-aminobenzyl alcohol under acidic conditions to form the intermediate, which is then cyclized to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions: 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and organometallic reagents are often employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinolines and pyridines, which can be further functionalized for specific applications .
科学研究应用
1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism by which 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanol exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions .
相似化合物的比较
Quinoline: A nitrogen-containing heterocycle with applications in antimalarial drugs.
Pyridine: A basic heterocyclic organic compound with a wide range of industrial applications.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position, used in the synthesis of alkaloids.
Uniqueness: 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanol is unique due to the combination of pyridine and quinoline rings, which imparts distinct chemical properties. This dual-ring structure allows for versatile functionalization and makes it a valuable compound for developing new materials and pharmaceuticals .
属性
分子式 |
C16H14N2O |
|---|---|
分子量 |
250.29 g/mol |
IUPAC 名称 |
1-(4-pyridin-2-ylquinolin-3-yl)ethanol |
InChI |
InChI=1S/C16H14N2O/c1-11(19)13-10-18-14-7-3-2-6-12(14)16(13)15-8-4-5-9-17-15/h2-11,19H,1H3 |
InChI 键 |
VGGUAZQSPMBCHS-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C2=CC=CC=C2N=C1)C3=CC=CC=N3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


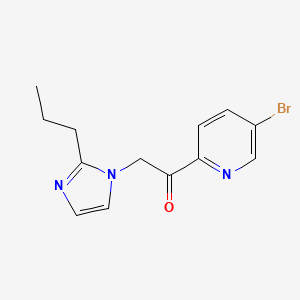
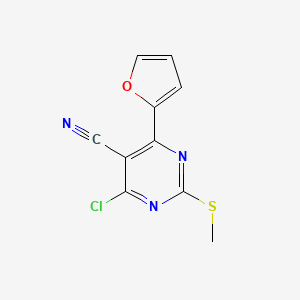
![N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13882703.png)
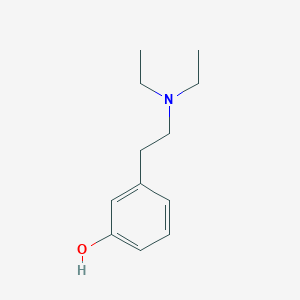
![6-Iodopyrido[2,3-b]pyrazine](/img/structure/B13882722.png)
![N,N-diethylethanamine;2-[4-oxo-2-sulfanylidene-5-[3-(3-sulfobutyl)-1,3-benzothiazol-2-ylidene]-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13882724.png)

![2-[4-(3-Hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B13882743.png)

![4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13882750.png)

